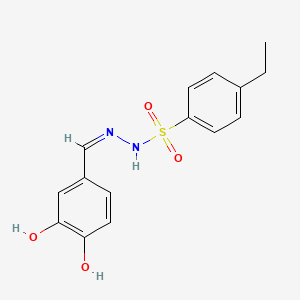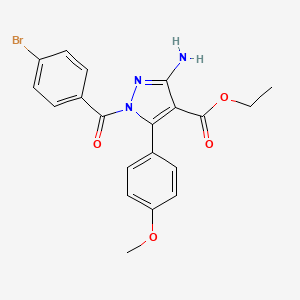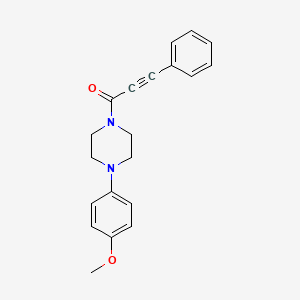![molecular formula C23H19ClN2O3 B6121514 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide, also known as BCI-838, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been found to exhibit promising anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide is not fully understood. However, it has been proposed that N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways involved in cell growth, survival, and inflammation. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been shown to inhibit the activity of PI3K/AKT/mTOR signaling pathway, which is implicated in the regulation of cell growth and survival. It has also been reported to inhibit the activity of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit the activity of PI3K/AKT/mTOR signaling pathway. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has also been shown to suppress the production of pro-inflammatory cytokines and chemokines, which is attributed to its ability to inhibit the activity of NF-κB signaling pathway. Moreover, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been shown to modulate the function of immune cells by regulating the differentiation and activation of T cells and dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide is its potent anti-tumor and anti-inflammatory activity, which makes it a promising candidate for the development of novel therapeutics. Moreover, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide is its poor solubility in water, which may limit its bioavailability and efficacy. Moreover, the exact mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide is not fully understood, which may hinder its further development.
Orientations Futures
There are several future directions for the research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide. One of the areas of interest is the development of novel formulations and delivery systems that can improve the solubility and bioavailability of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide. Moreover, further studies are needed to elucidate the exact mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide and its potential targets. Another area of interest is the evaluation of the efficacy and safety of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide in preclinical and clinical studies for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. Additionally, the potential synergistic effects of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide with other therapeutics should be explored to enhance its efficacy.
In conclusion, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide is a novel small molecule that exhibits promising anti-tumor and anti-inflammatory properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. The development of novel formulations and delivery systems and the evaluation of its efficacy and safety in preclinical and clinical studies are important future directions for the research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide.
Méthodes De Synthèse
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide involves a multi-step process that includes the reaction of 2-methylbenzylamine with 5-chloro-2-nitrobenzoic acid, followed by reduction of the nitro group, and then cyclization to form the benzoxazole ring. The final step involves the reaction of the benzoxazole intermediate with 3-ethoxybenzoyl chloride to obtain the target compound. The purity and yield of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide can be improved by using appropriate purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In preclinical studies, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been found to exhibit potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also been reported to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Moreover, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been shown to modulate the immune system by regulating the differentiation and function of immune cells.
Propriétés
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-3-28-17-7-4-6-15(12-17)22(27)25-19-9-5-8-18(14(19)2)23-26-20-13-16(24)10-11-21(20)29-23/h4-13H,3H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYUCIFCTSOCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6121432.png)


![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)

![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)

